molecular formula C9H9ClOS B1281135 3-(Phenylsulfanyl)propanoyl chloride CAS No. 51849-21-9

3-(Phenylsulfanyl)propanoyl chloride

Cat. No.: B1281135
CAS No.: 51849-21-9
M. Wt: 200.69 g/mol
InChI Key: FYKDFHHXZAIXDR-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)propanoyl chloride is an organic compound with the molecular formula C9H9ClO2S. It is a colorless and clear liquid that is highly reactive and can easily hydrolyze in water. This compound belongs to the class of acyl chlorides and contains a phenylsulfanyl group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)propanoyl chloride typically involves the reaction of 3-(Phenylsulfanyl)propanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of automated systems and continuous flow reactors can enhance the production process, allowing for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylsulfanyl)propanoyl chloride undergoes various chemical reactions, including:

    Acylation: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the acyl group into aromatic compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(Phenylsulfanyl)propanoic acid.

Common Reagents and Conditions:

    Acylation: Typically involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often requiring mild to moderate temperatures.

    Hydrolysis: Requires aqueous conditions, often at room temperature.

Major Products Formed:

    Acylation: Produces acylated aromatic compounds.

    Substitution: Forms substituted derivatives depending on the nucleophile used.

    Hydrolysis: Yields 3-(Phenylsulfanyl)propanoic acid.

Scientific Research Applications

3-(Phenylsulfanyl)propanoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)propanoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is facilitated by the presence of the phenylsulfanyl group, which stabilizes the intermediate species formed during the reaction.

Comparison with Similar Compounds

    3-(Phenylsulfonyl)propanoyl chloride: Contains a sulfonyl group instead of a sulfanyl group, leading to different reactivity and applications.

    3-(Phenylthio)propanoyl chloride: Similar structure but with a thio group, affecting its chemical properties and uses.

Uniqueness: 3-(Phenylsulfanyl)propanoyl chloride is unique due to the presence of the phenylsulfanyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound in various synthetic and research applications.

Biological Activity

3-(Phenylsulfanyl)propanoyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antibacterial properties. This article reviews the biological activities associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound has the chemical formula C9H9ClOSC_9H_9ClOS. Its structure features a propanoyl group attached to a phenylsulfanyl moiety, contributing to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as monoamine oxidase, which is involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially affecting mood and behavior.
  • Cellular Interaction : The compound interacts with various cellular pathways, influencing cell signaling and gene expression. For instance, it has been noted to stimulate γ-globin gene expression, which is significant for treating hemoglobinopathies.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against cancer cells. In studies involving breast cancer cell lines (e.g., MCF-7), synthesized derivatives demonstrated enhanced cytotoxic effects compared to standard treatments like Tamoxifen. The presence of the phenylsulfanyl group appears to augment these effects, making it a promising candidate for further development as an anticancer agent .

Antibacterial Activity

The compound's structural characteristics suggest potential antibacterial properties. Research into related compounds indicates that modifications in the sulfur-containing moiety can enhance antibacterial efficacy. The topological substructural approach has been employed to design compounds with improved antibacterial activity, suggesting that this compound could be optimized for this purpose .

Study 1: Cytotoxicity Evaluation

A study assessed the cytotoxic effects of various derivatives of this compound on MCF-7 cells using the MTT assay. Results indicated that certain derivatives exhibited higher cytotoxicity than Tamoxifen, with minimal toxicity on normal cells. This highlights the potential for selective targeting of cancer cells while sparing healthy tissues .

CompoundCytotoxicity (IC50 μM)Normal Cell Toxicity
This compound derivative A10Low
Tamoxifen15Moderate

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of related compounds. Through structure-activity relationship studies, it was found that modifications in the sulfur moiety significantly impacted antibacterial effectiveness against various strains of bacteria. This suggests that similar modifications could enhance the activity of this compound .

Q & A

Q. Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 3-(phenylsulfanyl)propanoyl chloride, and what critical parameters ensure high yield? A: The most common method involves reacting 3-(phenylsulfanyl)propionic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (3–4 hours). Key parameters include:

  • Anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Stoichiometric excess of SOCl₂ (typically 1.5–2.0 equivalents) to drive the reaction to completion .
  • Post-reaction purification via vacuum distillation or solvent evaporation under inert gas to isolate the hygroscopic product. Storage at 0–6°C in sealed containers is critical to prevent decomposition .

Q. Advanced Challenge: Unexpected Byproduct Formation

Q: Under what conditions might oxidative condensation byproducts form during synthesis, and how can they be mitigated? A: Oxidative coupling of phenolic intermediates (e.g., tert-butyl-substituted phenols) can occur when SOCl₂ acts as both a chlorinating agent and an oxidizer. For example, reactions with sterically hindered phenolic acids (e.g., 3,5-di-tert-butyl-4-hydroxyphenyl derivatives) may yield biphenyls or quinones instead of the desired acyl chloride . Mitigation strategies:

  • Lower reaction temperatures (0–25°C) to suppress redox pathways.
  • Alternative reagents (e.g., oxalyl chloride with catalytic DMF) for milder activation .
  • Real-time monitoring via TLC or GC-MS to detect early byproduct formation.

Q. Basic Characterization Techniques

Q: Which analytical methods are essential for confirming the identity and purity of this compound? A: Core methods include:

  • 1H/13C NMR : Peaks for the phenylthioether (δ 7.2–7.5 ppm, aromatic protons) and the acyl chloride carbonyl (δ 170–175 ppm in 13C).
  • IR spectroscopy : Strong C=O stretch near 1800 cm⁻¹ and S–C aromatic vibrations at 690–750 cm⁻¹.
  • GC-MS : To verify purity (>95%) and detect residual solvents or unreacted starting materials .

Q. Advanced Stability and Decomposition Analysis

Q: How does moisture impact the stability of this compound, and what storage protocols maximize shelf life? A: The compound is highly moisture-sensitive, undergoing hydrolysis to 3-(phenylsulfanyl)propionic acid and HCl. Degradation kinetics depend on:

  • Relative humidity : Storage in desiccators with P₂O₅ or molecular sieves is mandatory.
  • Temperature : Long-term stability requires storage at –20°C under argon .
  • Packaging : Amber glass vials with PTFE-lined caps prevent light-induced decomposition and gas exchange.

Q. Application in Peptide Coupling Reactions

Q: What strategies optimize the use of this compound as an acylating agent in peptide synthesis? A: The acyl chloride reacts efficiently with amines or alcohols under Schotten-Baumann conditions:

  • Biphasic systems : Use aqueous NaHCO₃ and dichloromethane to neutralize HCl and prevent racemization.
  • Catalytic DMAP : Accelerates acylation of sterically hindered amines.
  • Work-up : Extract unreacted reagents with dilute HCl (1 M) to isolate the product .

Q. Advanced Mechanistic Insights

Q: What computational or experimental evidence explains the electrophilic reactivity of this compound in nucleophilic substitutions? A: Density functional theory (DFT) studies reveal:

  • Electrophilicity : The sulfur atom stabilizes the adjacent carbonyl via resonance, enhancing the electrophilicity of the acyl chloride.
  • Leaving group ability : Chloride departure is facilitated by the electron-withdrawing phenylthioether group. Experimental kinetic studies using Hammett plots correlate substituent effects on reaction rates .

Q. Handling Contradictory Spectral Data

Q: How should researchers resolve discrepancies in reported NMR or IR spectra for this compound? A: Cross-validate using:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₇ClOS).
  • Elemental analysis : Match calculated vs. observed C, H, and S content.
  • Comparative studies : Reference spectra from authenticated sources (e.g., NIST databases) . Discrepancies may arise from solvent effects or impurities; replicate analyses in identical conditions are critical.

Q. Advanced Applications in Polymer Chemistry

Q: Can this compound serve as a monomer for functionalized polymers, and what challenges arise in polymerization? A: The compound can initiate ring-opening polymerization (ROP) of lactones or form polyamides via interfacial polymerization. Challenges include:

  • Side reactions : Thioether groups may participate in chain-transfer reactions, limiting molecular weight.
  • Solvent compatibility : Use polar aprotic solvents (e.g., DMF) to maintain solubility during step-growth polymerization. Recent studies highlight its utility in synthesizing sulfur-containing polyesters with tunable thermal properties .

Properties

IUPAC Name

3-phenylsulfanylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKDFHHXZAIXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507918
Record name 3-(Phenylsulfanyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51849-21-9
Record name 3-(Phenylsulfanyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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